molecular formula C13H14ClN3O B1425029 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine CAS No. 1283108-38-2

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Cat. No.: B1425029
CAS No.: 1283108-38-2
M. Wt: 263.72 g/mol
InChI Key: OTJNZWDVBAGEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine is a pyridazine derivative featuring a chlorinated pyridazine core linked to a 3-methoxyphenethylamine moiety. Structurally, the compound combines a planar pyridazine ring with a flexible ethyl chain substituted with a 3-methoxy group on the phenyl ring, which may influence its electronic properties and intermolecular interactions.

The synthesis of analogous compounds (e.g., –2, 5) typically involves nucleophilic substitution reactions between 3,6-dichloropyridazine and substituted anilines or amines under reflux conditions in polar solvents like butanol.

Properties

IUPAC Name

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-18-11-4-2-3-10(9-11)7-8-15-13-6-5-12(14)16-17-13/h2-6,9H,7-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJNZWDVBAGEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

Research indicates that 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine exhibits significant anti-cancer properties. It has been studied for its ability to inhibit various cancer cell lines, making it a promising candidate for drug development aimed at treating different types of cancer. The compound's interactions with enzymes involved in cancer pathways have been elucidated through molecular docking simulations and in vitro assays, showcasing its potential efficacy as an anti-cancer agent.

Anti-Inflammatory Properties

In addition to its anti-cancer activity, this compound may possess anti-inflammatory effects. Preliminary studies suggest that it could be beneficial in treating inflammatory diseases, although further pharmacological studies are necessary to confirm these findings and establish therapeutic protocols.

Synthetic Routes

Several synthetic pathways have been proposed for the preparation of this compound. These methods often involve reactions that utilize active methylene compounds or other derivatives to yield the desired pyridazine structure efficiently .

Comparative Analysis with Analogous Compounds

The structural diversity within the class of pyridazine derivatives can influence biological activity significantly. Below is a comparative table highlighting some structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amineSimilar pyridazine core; different methoxy positionPotentially different biological activity due to substitution
4,5-Dimethylpyridazin-3-amineContains methyl groups instead of methoxyDifferent steric effects influencing reactivity
4-Chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amineSimilar structure with different halogenVariations in biological activity based on halogen type

This table illustrates how slight modifications in the substituents can lead to variations in pharmacological profiles, emphasizing the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound. For instance, investigations into its mechanism of action have revealed interactions with specific targets that are crucial in cancer progression. These studies often employ advanced techniques such as:

  • Molecular Docking Simulations : To predict binding affinities with target proteins.
  • In Vitro Assays : To evaluate the biological efficacy against cancer cell lines.

Such comprehensive research methodologies provide insights into how this compound can be optimized for therapeutic use .

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine, highlighting variations in substituents, physicochemical properties, and synthetic or crystallographic

Compound Name Molecular Formula Substituents Melting Point (°C) Molecular Weight Key Data Sources
6-Chloro-N-(4-nitrophenyl)pyridazin-3-amine C₁₀H₇ClN₄O₂ 4-Nitrophenyl 182–183 250.65 Anti-angiogenic activity studied
6-Methoxy-N-(4-nitrophenyl)pyridazin-3-amine C₁₁H₁₀N₄O₃ 4-Nitrophenyl, 6-OCH₃ 123–125 246.23 Lower melting point vs. chloro analog
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine C₁₁H₁₀ClN₃O 2-Methoxyphenyl Not reported 235.67 Monoclinic crystal system (P2/c)
6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine C₁₆H₁₃ClN₄ 4-Chlorophenyl, 3-pyridylmethyl Not reported 296.76 ChemSpider ID: 21371106
6-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine C₁₄H₁₆ClN₃O₂ 3,4-Dimethoxyphenethyl Not reported 293.75 Commercial availability
6-Chloro-N-(2-(2-methoxyphenoxy)ethyl)pyridazin-3-amine C₁₃H₁₄ClN₃O₂ 2-Methoxyphenoxyethyl Not reported 291.73 Discontinued product

Structural and Functional Insights:

Substituent Effects on Physical Properties: Chloro vs. Methoxy at Position 6: Replacing the 6-chloro group with methoxy (as in compound 13) reduces the melting point from 182–183°C to 123–125°C, likely due to decreased molecular symmetry and weaker intermolecular forces . Phenyl Substituent Position: The 2-methoxyphenyl analog () crystallizes in a monoclinic system with distinct hydrogen-bonding patterns (N–H···O and C–H···Cl interactions) compared to the 3-methoxyphenethyl derivative, where the ethyl chain may introduce conformational flexibility .

Biological Relevance: While antiangiogenic activity is noted for pyridazine derivatives in , the absence of specific data for the target compound precludes direct pharmacological comparisons. However, the 4-nitrophenyl group in compound 12 is associated with enhanced bioactivity in some contexts .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., 4-nitroaniline in compound 12) are synthesized in higher yields (75–85%) via nucleophilic substitution, whereas bulkier groups (e.g., 3,4-dimethoxyphenethyl) may require optimized conditions .

Commercial and Crystallographic Data :

  • The 3,4-dimethoxyphenethyl derivative (CAS 140628-39-3) is commercially available, suggesting industrial relevance, while the 2-methoxyphenyl analog has been structurally validated via single-crystal X-ray diffraction .

Biological Activity

6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine is a chemical compound with the molecular formula C13H14ClN3O. Its structure features a pyridazine ring, which is a heterocyclic compound known for its diverse biological activities. The presence of both aromatic and heterocyclic components in this compound contributes to its unique pharmacological properties.

The compound's reactivity is influenced by the chloro group, which can participate in nucleophilic substitution reactions, allowing for further functionalization. The electron-rich aromatic rings facilitate electrophilic aromatic substitutions, making it a versatile scaffold for medicinal chemistry applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of pyridazine compounds, including this one, may possess anticancer properties. For instance, related pyridazinones have shown significant tumor growth inhibition in vivo, with some compounds achieving over 50% inhibition at specific dosages .
  • Anti-inflammatory Effects : Pyridazine derivatives have been documented to exhibit anti-inflammatory activity, which may be relevant for treating conditions such as arthritis or other inflammatory diseases. The introduction of specific substituents can enhance these effects, suggesting that this compound could be optimized for better efficacy .
  • Cardiovascular Effects : Some studies have indicated that pyridazine compounds can have cardiotonic effects, potentially benefiting cardiovascular health. This activity is particularly noteworthy given the increasing prevalence of heart disease globally .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors involved in key biological pathways. Its structural features suggest potential interactions with adenosine receptors, which play significant roles in numerous physiological processes.

Case Studies and Research Findings

A comprehensive review of related pyridazine compounds highlights several key findings:

  • In Vivo Studies : In animal models, certain pyridazine derivatives demonstrated significant reductions in tumor size when administered at specific concentrations. For example, DCPYR, an unsubstituted pyridazine analog, showed a notable 53% reduction in tumor growth at a dosage of 50 mg/kg .
  • Pharmacological Profiling : Detailed pharmacological studies are necessary to establish the binding affinity and activity profile of this compound against various biological targets. Radioligand binding assays and other methodologies are recommended for this purpose .

Comparative Analysis

The following table summarizes the biological activities and properties of selected pyridazine derivatives compared to this compound:

CompoundAnticancer ActivityAnti-inflammatory ActivityCardiovascular Effects
This compoundModeratePotentialPossible
DCPYR (Unsubstituted Pyridazine)High (53% inhibition)ModerateNot specified
Other PyridazinonesVariableHighDocumented

Q & A

Q. What synthetic routes and purification methods are recommended for 6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine?

  • Methodology : A two-step column chromatography purification is effective. First, use a petroleum ether/ethyl acetate/triethylamine (8:1.5:0.5) eluent system to remove polar impurities. A second pass with petroleum ether/ethyl acetate/methanol/ammonia (8:1.5:0.5:10%) enhances purity. Monitor fractions via TLC or HPLC for consistency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology : Single-crystal X-ray diffraction is essential for resolving molecular geometry. Employ a Bruker Kappa APEXII CCD diffractometer with graphite-monochromated radiation (Mo-Kα, λ = 0.71073 Å). Data collection at 295 K with ω-scans (resolution: 0.75 Å) ensures accurate unit cell parameters (e.g., monoclinic P2/c, a = 14.60 Å, β = 126.4°) . Complement with 1^1H/13^13C NMR and mass spectrometry for functional group verification.

Q. How can high-quality single crystals be grown for structural analysis?

  • Methodology : Slow evaporation from a dichloromethane/methanol (3:1) mixture at 20–25°C yields well-formed crystals. Maintain supersaturation by controlling solvent volatility. Crystal quality is validated by diffraction limits <0.75 Å and R-factor <0.04 .

Advanced Research Questions

Q. What challenges arise during crystallographic refinement, and how are they resolved?

  • Methodology : Disordered solvent molecules or anisotropic thermal motion can distort refinement. Use SHELXL for iterative least-squares refinement, applying restraints to bond lengths (σ = 0.002 Å) and angles. Validate with the ADDSYM algorithm in PLATON to check for missed symmetry . For twinning, employ TWIN/BASF commands in SHELXL to model overlapping lattices .

Q. How do hydrogen-bonding networks influence crystal packing and stability?

  • Methodology : Perform graph-set analysis (e.g., Etter’s rules) to classify motifs like Namine-HOmethoxy\text{N}_\text{amine}\text{-H} \cdots \text{O}_\text{methoxy} (D = 3.12 Å, θ = 158°). Use Mercury 4.3 to visualize 3D packing. Dominant C(6)\text{C}(6) and R22(8)\text{R}_2^2(8) motifs indicate π-π stacking and van der Waals interactions as stability drivers .

Q. How to address discrepancies in experimental vs. calculated bond lengths or angles?

  • Methodology : Cross-validate with high-level DFT calculations (B3LYP/6-311++G**) using Gaussian 16. For outliers (e.g., C-Cl bond >1.74 Å), check for thermal motion artifacts via anisotropic displacement parameters (ADPs). Use the CheckCIF tool to flag geometric outliers (e.g., “Alert Level B”) and refine constraints .

Q. Can the absolute configuration be determined without chiral centers?

  • Methodology : For non-chiral compounds, the Flack parameter is irrelevant. Instead, analyze resonant scattering effects in the presence of heavy atoms (e.g., Cl). Collect Friedel pairs (θ>25\theta > 25^\circ) and refine using the Hooft parameter in SHELXL, targeting values <0.1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.